Mericitabine - 940908-79-2

Mericitabine

Catalog Number: EVT-274916
CAS Number: 940908-79-2
Molecular Formula: C18H26FN3O6
Molecular Weight: 399.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Mericitabine has been investigated for the treatment of Hepatitis C, Chronic. Mericitabine is a polymerase inhibitor being developed for the treatment of chronic hepatitis C. Mericitabine is a prodrug of PSI-6130, which demonstrated excellent potency in preclinical studies. PSI-6130 is a pyrimidine nucleoside analog inhibitor of HCV RNA polymerase, an enzyme that is necessary for hepatitis C viral replication.
Mericitabine is an orally available prodrug of PSI-6130 which is a selective cytidine nucleoside analogue and non-cytotoxic hepatitis C virus (HCV) polymerase inhibitor. After intracellular uptake, mericitabine is phosphorylated into two active triphosphate metabolites, which disable HCV RNA-dependent RNA polymerase (non-structural protein 5B; NS5B) upon binding. This results in the blockage of viral HCV RNA production and thus viral replication. This agent has a high barrier to resistance, however, a substitution mutation (S282T) on HCV NS5B impairs mericitabine's activity significantly.

PSI-6130

Compound Description: PSI-6130 is a potent and selective cytidine nucleoside analog inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. It is the active metabolite of mericitabine, meaning that mericitabine is a prodrug that is metabolized in the body to release PSI-6130 [].

RO4995855

Compound Description: RO4995855 is the parent compound of mericitabine, meaning it is the initial form of the drug before it undergoes further metabolism in the body. It is a crucial intermediate in the metabolic pathway of mericitabine [].

RO5012433

Compound Description: RO5012433 is a uridine metabolite of mericitabine, formed during the metabolic breakdown of the drug in the body [].

2′-Fluoro-2′-C-methylcytidine-5′-triphosphate

Compound Description: This compound is the active triphosphate metabolite of mericitabine, responsible for the inhibition of HCV NS5B polymerase. It acts as a chain terminator during viral RNA synthesis [].

Sofosbuvir

Compound Description: Sofosbuvir, like mericitabine, is a nucleotide analog inhibitor of the HCV NS5B polymerase. It is a prodrug that is metabolized to 2′-fluoro-2′-C-methyluridine-5′-triphosphate. Sofosbuvir is considered more clinically effective than mericitabine [, , ].

GS-9256

Compound Description: GS-9256 is an NS3 serine protease inhibitor, a different class of HCV antiviral drugs compared to mericitabine. It was studied in combination with tegobuvir (a non-nucleoside polymerase inhibitor) and ribavirin, showing that the combination including ribavirin had a higher rate of preventing resistance, highlighting the importance of ribavirin in combination therapies for HCV [].

Danoprevir

Compound Description: Danoprevir is an HCV NS3/4A protease inhibitor. It has been studied in combination with mericitabine, both with and without ribavirin, for the treatment of chronic HCV infection [, , , , , ].

4′-Azido Cytidine

Compound Description: 4′-Azido cytidine is the nucleoside released by the prodrug balapiravir. It is a highly selective inhibitor of mitochondrial RNA transcription [].

BMS-986094

Compound Description: BMS-986094 is a nucleotide prodrug of 2′-C-methyl guanosine, an HCV polymerase inhibitor. It exhibits mitochondrial toxicity at clinically relevant concentrations [].

Setrobuvir

Compound Description: Setrobuvir is a non-nucleoside inhibitor of HCV polymerase. It was studied in combination with ritonavir-boosted danoprevir, ribavirin, and with or without mericitabine in patients with HCV genotype 1 [].

Overview

Mericitabine, also known as RG7128, is a prodrug of the cytidine nucleoside analog RO5855, specifically designed to combat hepatitis C virus (HCV) infections. It is a di-isobutyl ester prodrug that converts into RO5855 upon administration. Mericitabine demonstrates potent antiviral activity against all HCV genotypes, particularly genotype 1, and has shown a high barrier to resistance, making it a valuable candidate in antiviral therapy .

Source and Classification

Mericitabine is classified as a nucleoside analog and specifically functions as an inhibitor of the HCV NS5B RNA-dependent RNA polymerase. This classification is pivotal because the inhibition of this enzyme is crucial for halting viral replication. The compound has been extensively studied in clinical trials, demonstrating good tolerability over extended periods .

Synthesis Analysis

Methods and Technical Details

The synthesis of Mericitabine involves several key steps to ensure the production of the active compound RO5855. The process typically includes:

  1. Formation of the Nucleoside Backbone: Starting from cytidine or its derivatives, various chemical modifications are applied to introduce the necessary functional groups.
  2. Esterification: The di-isobutyl ester group is introduced to form the prodrug, enhancing its bioavailability and facilitating its conversion into the active form within the body.
  3. Purification: The final product undergoes purification processes such as high-performance liquid chromatography (HPLC) to achieve high purity levels (above 95%) necessary for clinical use .

The synthesis pathway requires careful control of reaction conditions and purification steps to ensure the efficacy and safety of the final product.

Molecular Structure Analysis

Structure and Data

Mericitabine's molecular structure can be described as follows:

  • Chemical Formula: C15_{15}H22_{22}F1_{1}N3_{3}O4_{4}
  • Molecular Weight: Approximately 321.35 g/mol
  • Structural Features: The compound features a cytidine backbone with a fluorinated methyl group at the 2' position, which is critical for its antiviral activity.

The structural analysis indicates that modifications at specific positions enhance its binding affinity to the target enzyme while minimizing susceptibility to metabolic degradation .

Chemical Reactions Analysis

Reactions and Technical Details

Mericitabine undergoes several key reactions once administered:

  1. Hydrolysis: Upon oral administration, Mericitabine is rapidly hydrolyzed in plasma to yield RO5855.
  2. Phosphorylation: RO5855 is then phosphorylated by cellular kinases to form RO5855 triphosphate, which is an active metabolite that competes with natural nucleotides for incorporation into viral RNA during replication.
  3. Inhibition Mechanism: The incorporation of RO5855 triphosphate into viral RNA leads to chain termination, effectively halting viral replication .

These reactions highlight the pharmacokinetic properties essential for its therapeutic efficacy.

Mechanism of Action

Process and Data

Mericitabine acts primarily through its active metabolite RO5855 triphosphate. The mechanism includes:

  • Competitive Inhibition: RO5855 triphosphate competes with cytidine triphosphate (CTP) for incorporation into the growing RNA chain by HCV NS5B polymerase.
  • Chain Termination: Once incorporated, it prevents further elongation of the RNA strand due to the absence of a 3'-hydroxyl group necessary for nucleotide addition.

This dual mechanism ensures that Mericitabine effectively disrupts HCV replication across various genotypes .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Solubility: Mericitabine exhibits good solubility in organic solvents but limited solubility in water, which is typical for many nucleoside analogs.
  • Stability: The compound is stable under physiological conditions but can degrade under extreme pH or temperature variations.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within standard ranges for similar compounds.

These properties are critical for determining formulation strategies in pharmaceutical applications .

Applications

Scientific Uses

Mericitabine has significant applications in antiviral therapy, particularly in treating hepatitis C infections. Its ability to inhibit all HCV genotypes makes it a versatile agent in combination therapies aimed at eradicating viral infections. Clinical trials have demonstrated its potential efficacy when used alongside other antiviral agents, contributing to improved treatment regimens for patients with chronic hepatitis C .

Properties

CAS Number

940908-79-2

Product Name

Mericitabine

IUPAC Name

[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-fluoro-4-methyl-3-(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate

Molecular Formula

C18H26FN3O6

Molecular Weight

399.4 g/mol

InChI

InChI=1S/C18H26FN3O6/c1-9(2)14(23)26-8-11-13(28-15(24)10(3)4)18(5,19)16(27-11)22-7-6-12(20)21-17(22)25/h6-7,9-11,13,16H,8H2,1-5H3,(H2,20,21,25)/t11-,13-,16-,18-/m1/s1

InChI Key

MLESJYFEMSJZLZ-MAAOGQSESA-N

SMILES

CC(C)C(=O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)(C)F)OC(=O)C(C)C

Solubility

Soluble in DMSO, not in water

Synonyms

RG7128; RG-7128; RG 7128; R-7128; R7128; R 7128; PSI 6130 diisobutyrate; 3',5'-Diisobutyryl PSI 6130; Mericitabine.

Canonical SMILES

CC(C)C(=O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)(C)F)OC(=O)C(C)C

Isomeric SMILES

CC(C)C(=O)OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=NC2=O)N)(C)F)OC(=O)C(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.